2,4,6-Trinitrobenzoic acid

描述

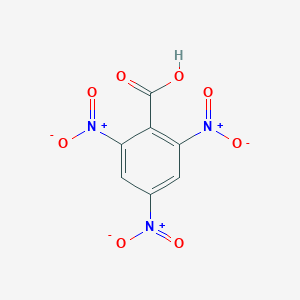

2,4,6-Trinitrobenzoic acid (TNBA; CAS 129-66-8) is a nitroaromatic compound with the molecular formula C₇H₃N₃O₈ and a molecular weight of 257.11 g/mol. It is characterized by three nitro groups (-NO₂) and a carboxylic acid (-COOH) group on a benzene ring, rendering it highly electron-deficient and reactive. TNBA is synthesized via oxidation of 2,4,6-trinitrotoluene (TNT) using oxidizing agents such as KClO₃/HNO₃ (yields up to 88% under optimized conditions) or ozone-oxygen mixtures in catalytic systems, which reduce conventional multi-step processes to a single step . Applications include its use as an intermediate in synthesizing 1,3,5-trinitrobenzene (TNB) , a colorimetric reagent for creatinine detection , and a component in charge-transfer complexes with amino acids like tryptophan .

准备方法

2,4,6-Trinitrobenzoic acid is primarily prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). The oxidation can be carried out using various oxidizing agents such as nitric acid with chlorate or dichromate . Here is a detailed synthetic route:

Oxidation with Sodium Dichromate:

化学反应分析

Oxidation of TNT to TNBA

TNBA is synthesized via the oxidation of 2,4,6-trinitrotoluene (TNT) using strong oxidizing agents. Key methods include:

Reaction :

Conditions and Agents :

Thermal Decarboxylation

TNBA undergoes decarboxylation upon heating, forming 1,3,5-trinitrobenzene (TNB):

Reaction :

Mechanistic Insights :

-

The reaction proceeds via cleavage of the carboxyl group, releasing CO₂ .

-

No electron-withdrawing groups stabilize the carbanion intermediate, but the electron-deficient aromatic ring facilitates decarboxylation .

Tin-Mediated Reduction to Triaminobenzoic Acid

Reduction of TNBA with tin yields 2,4,6-triaminobenzoic acid (TABA):

Reaction :

Applications :

Hydrolysis of Triaminobenzoic Acid

Under protic conditions and heat, TABA undergoes hydrolysis and decarboxylation to form phloroglucinol:

Reaction :

Mechanism :

-

Tautomerism-driven : The imino tautomer (C=NH form) stabilizes the transition state, enabling decarboxylation despite electron-donating amino groups .

-

pH dependence : Hydrolysis efficiency decreases at higher pH due to reduced proton availability .

Experimental Data :

| Initial pH | Reaction Time | Yield of Phloroglucinol | Byproducts |

|---|---|---|---|

| 1 | 24 h | 90% | Minimal |

| 2 | 24 h | 76% | 2-amino-4,6-dihydroxyxylene |

Stability Under Hydrolytic Conditions

TNBA derivatives exhibit sensitivity to hydrolysis conditions:

Key Findings :

科学研究应用

Explosives and Propellants

TNBA is recognized for its role in the formulation of explosives. Its high energy content makes it suitable for use in military and industrial applications where controlled detonation is required. The compound's stability under various conditions enhances its utility in explosive compositions .

Chemical Intermediates

As a precursor to other chemical compounds, TNBA is utilized in synthesizing various derivatives. For instance, it can be reduced to produce 2,4,6-triaminobenzoic acid, which serves as an intermediate in the synthesis of phloroglucinol—an important compound in pharmaceuticals and dyes .

Environmental Studies

TNBA's environmental impact has been a subject of research due to its potential toxicity and persistence in ecosystems. Studies have focused on its degradation pathways and the development of methods to mitigate its environmental footprint.

Analytical Chemistry

The compound is employed as a pH indicator in analytical chemistry due to its distinct color changes at different pH levels. This property allows for precise measurements in titrations and other analytical methods .

Recent studies have investigated TNBA's biological properties, including its potential antimicrobial activity. The compound's structure allows it to interact with biological systems, leading to ongoing research into its pharmacological applications .

Case Study 1: Hydrogenation Reactions

A study explored the hydrogenation of TNBA over palladium catalysts under various conditions. The results demonstrated successful conversion to 1,3,5-triaminobenzene with high yields, showcasing TNBA's versatility as a precursor in organic synthesis .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Methanol at 50-55 °C | 98 | High efficiency observed |

| Mixed solvent (acetone/water) | 85-91 | Optimal conditions for product isolation |

Case Study 2: Environmental Impact Assessment

Research assessing the environmental degradation of TNBA highlighted its persistence in soil and water systems. The study emphasized the need for effective remediation strategies to reduce its ecological impact and proposed bioremediation techniques as viable solutions.

作用机制

The mechanism of action of 2,4,6-Trinitrobenzoic acid primarily involves its explosive properties. Upon heating, it undergoes decarboxylation to form 1,3,5-trinitrobenzene, which is a highly energetic compound . The molecular targets and pathways involved in its explosive behavior include the breaking of chemical bonds and the rapid release of energy.

相似化合物的比较

2,4,6-Trinitrotoluene (TNT)

- Structure/Functionality : Contains a methyl (-CH₃) group instead of a carboxylic acid group.

- Synthesis : Produced via nitration of toluene, whereas TNBA is derived from TNT oxidation .

- Reactivity : TNT is less acidic (pKa ~16–18) compared to TNBA (pKa ~0.65) due to the absence of the electron-withdrawing -COOH group .

- Applications : Primarily used as an explosive. TNBA, however, serves as a precursor to TNB and in chemical sensing .

1,3,5-Trinitrobenzene (TNB)

- Structure/Functionality : Lacks substituents beyond the three nitro groups.

- Synthesis : TNBA is a key intermediate in TNB production via decarboxylation in boiling water . TNBA can also yield TNB when treated with alcoholic ammonia .

- Reactivity : TNB is more thermally stable than TNBA due to the absence of the labile -COOH group.

Picric Acid (2,4,6-Trinitrophenol)

- Structure/Functionality : Contains a hydroxyl (-OH) group instead of -COOH.

- Acidity: Picric acid (pKa ~0.3) is slightly more acidic than TNBA (pKa ~0.65) due to resonance stabilization of the phenoxide ion .

- Applications : Both act as colorimetric reagents for creatinine, but TNBA forms a red complex in alkaline solutions, while picric acid produces a yellow-orange color .

2,4,6-Tribromobenzoic Acid

- Structure/Functionality : Bromine substituents replace nitro groups.

- Synthesis: Produced via bromination of m-aminobenzoic acid, contrasting with TNBA’s oxidative synthesis .

- Reactivity : Less explosive than TNBA due to weaker electron-withdrawing effects of bromine vs. nitro groups.

Reactivity in Catalytic Hydrogenation

TNBA undergoes unique transformation pathways over Pd/C catalysts, producing intermediates like 2,4-diamino-6-nitrobenzoic acid, whereas TNT typically forms amino derivatives without carboxylate retention . This highlights the influence of the -COOH group on reaction selectivity.

Environmental and Toxicological Profiles

TNBA is studied alongside TNT and TNB for ecotoxicity.

生物活性

2,4,6-Trinitrobenzoic acid (TNBA) is an organic compound with significant biological activity and applications in various fields, particularly in environmental studies and as a chemical intermediate. This article provides a comprehensive overview of the biological activity of TNBA, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₇H₃N₃O₈

- Molecular Weight: 255.11 g/mol

- Appearance: Pale yellow crystalline solid

Synthesis:

TNBA is primarily synthesized through the oxidation of 2,4,6-trinitrotoluene (TNT) using various oxidizing agents such as nitric acid with chlorate or dichromate. The oxidation process is sensitive to temperature and concentration, with optimal conditions yielding a high product yield of 70-75% at specific temperatures (180-190°C) and nitric acid concentrations (70-80%) .

The biological activity of TNBA is largely attributed to its ability to undergo metabolic transformations and its interactions with biological systems. Key aspects include:

- Decarboxylation: Upon heating, TNBA can undergo decarboxylation to form 1,3,5-trinitrobenzene (TNB), which has distinct biological properties .

- Reduction Reactions: TNBA can be reduced to form 2,4,6-triaminobenzoic acid using reducing agents such as tin. This compound is a precursor to other biologically relevant molecules like phloroglucinol .

Environmental Impact and Toxicology

TNBA is recognized for its role as a pollutant resulting from the degradation of TNT in contaminated environments. Studies have highlighted the following points:

- Toxicity: TNBA exhibits toxicological effects on aquatic organisms and soil microbiota. Its presence in contaminated sites poses risks to ecological health .

- Biodegradation Potential: Research indicates that certain microbial communities can metabolize TNBA, suggesting potential bioremediation applications. The degradation pathways often involve the reduction of nitro groups, leading to less harmful products .

Case Study 1: Kinetics of TNT Oxidation

A study conducted at Oak Ridge National Laboratory investigated the kinetics of TNT oxidation leading to TNBA production. The research found that under controlled conditions (high temperature and concentrated nitric acid), TNBA was the major product during specific reaction intervals. The study emphasized the importance of optimizing reaction parameters to maximize yield while minimizing byproducts .

Case Study 2: Catalytic Oxidation Using N,N',N''-Trihydroxyisocyanuric Acid

This study explored an environmentally friendly catalytic method for synthesizing TNBA from TNT using N,N',N''-trihydroxyisocyanuric acid. The reaction pathway was computationally validated, demonstrating high selectivity and efficiency while avoiding heavy metal catalysts typically used in industrial processes .

Biochemical Analysis

The biochemical properties of TNBA have been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to carboxylic acid and nitro groups, which are crucial for understanding its reactivity and interactions within biological systems .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Decarboxylation | Converts TNBA to TNB upon heating; TNB has distinct biological effects. |

| Reduction | Can be reduced to form triaminobenzoic acid; relevant for further synthesis. |

| Toxicity | Exhibits toxic effects on aquatic life; poses risks in contaminated environments. |

| Biodegradation | Certain microbes can metabolize TNBA; potential for bioremediation applications. |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2,4,6-Trinitrobenzoic Acid (TNBA), and what are their key limitations?

TNBA is typically synthesized via oxidation of 2,4,6-trinitrotoluene (TNT) in strongly acidic media. Common methods include:

- Chromic Acid/Oleum-Nitric Acid Oxidation : While effective, these methods generate hazardous waste (e.g., chromium byproducts) and require complex purification steps due to co-formed impurities like 1,3,5-trinitrobenzene .

- Flow Chemistry Byproduct Formation : TNBA can arise as a byproduct during TNT synthesis under high-temperature nitration conditions. This necessitates rigorous NMR analysis (e.g., monitoring aromatic proton signals at ~9.05 ppm) to confirm purity .

Limitations : Scalability is hindered by waste management challenges, poor acid recycling efficiency, and the need for advanced separation techniques (e.g., recrystallization from nitric acid) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing TNBA?

- NMR Spectroscopy : H NMR identifies TNBA via distinct aromatic proton singlets (e.g., ~9.05 ppm for aromatic protons) and methyl group signals in intermediates like TNT .

- X-ray Crystallography : Resolves nitro group orientations and crystal packing, critical for understanding reactivity in nucleophilic substitution reactions .

- Mass Spectrometry (MS) : Confirms molecular weight (257.03 g/mol) and detects fragmentation patterns indicative of nitro group loss .

Q. What safety protocols are essential for handling TNBA in laboratory settings?

- Storage : Segregate TNBA from oxidizers, reducing agents, and flammable materials due to explosive risks. Use secondary containment and store in cool, dry conditions .

- Personal Protective Equipment (PPE) : Wear impermeable gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for reactions involving acidic media or heat .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Follow EPA/DOT guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can nucleophilic aromatic substitution (NAS) be optimized for functionalizing TNBA?

TNBA’s nitro groups are meta-directing, enabling regioselective NAS. Methodological considerations include:

- Reagent Selection : Use thiols or amines in polar aprotic solvents (e.g., DMF) at 60–80°C to displace nitro groups. Monitor reaction progress via TLC (Rf shifts) or HPLC .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Byproduct Mitigation : Optimize stoichiometry to minimize side products like trinitrophenol, which forms under prolonged heating .

Q. What challenges arise in scaling TNBA synthesis from TNT, and how can they be addressed?

- Waste Management : Replace chromic acid with Fenton-like systems (Fe/HO) to reduce hazardous byproducts. For example, Fenton oxidation of TNT yields TNBA alongside oxalic acid, which can be mineralized under UV light .

- Purification : Use gradient recrystallization (e.g., nitric acid/water mixtures) to isolate TNBA from trinitrobenzene impurities. Purity ≥95% is achievable with iterative crystallization .

Q. What degradation pathways and intermediates are observed in TNBA under environmental or experimental conditions?

- Oxidative Degradation : Fenton reagent treatment generates this compound as an intermediate, followed by nitro group reduction to aminoderivatives and eventual ring cleavage into oxalic acid .

- Photodegradation : UV exposure accelerates decarboxylation, forming 1,3,5-trinitrobenzene, which is further degraded to nitrophenols and CO .

Q. How can researchers resolve discrepancies in reported reaction yields for TNBA functionalization?

- Variable Control : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. For example, discrepancies in thiol-based NAS yields may arise from moisture sensitivity or competing hydrolysis .

- Cross-Validation : Compare HPLC, H NMR, and elemental analysis data to confirm product identity and purity across studies .

属性

IUPAC Name |

2,4,6-trinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O8/c11-7(12)6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQBNBSMMVTKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O8 | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861781 | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitrobenzoic acid appears as a yellow crystalline solid high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid; [Merck Index] Off-white crystalline solid; [Chem Service MSDS] | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, methanol; slightly soluble in benzene; at 25 °C: 26.6% in alcohol, 14.7% in ether, In water, 2.012X10+4 mg/L at 23.5 °C | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic or rhombohedral crystals from water | |

CAS No. |

129-66-8; 35860-50-5, 129-66-8 | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134ID308V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228.7 °C (decomposes), White needles from water crystallizing with 2 molecules of water; MP: 160 °C with decomposition, at 55 °C gives up 2 water molecules; soluble in alcohol /2,3,6-Trinitrobenzoic acid/, Yellow needles from ether crystallizing with 1 molecule of ether; MP: 168 °C with decomposition; soluble in ether /3,4,5-Trinitrobenzoic acid/, Yellow leaves or plates from water; MP: 194.5 °C with decomposition; soluble in alcohol, ether, benzene, water /2,4,5-Trinitrobenzoic acid/ | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。